molecular formula C20H23FN2O3S B11597221 N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide

Cat. No.: B11597221
M. Wt: 390.5 g/mol
InChI Key: HHJBEVUBWVSPGE-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide is a complex organic compound that features a benzyl group, a dimethylamino group, a dioxidotetrahydrothiophenyl group, and a fluorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-(dimethylamino)benzaldehyde, which can be synthesized through the reaction of dimethylamine with benzaldehyde . This intermediate can then undergo further reactions to introduce the dioxidotetrahydrothiophenyl and fluorobenzamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites or allosteric sites on enzymes, inhibiting their activity and affecting various biochemical pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide is unique due to the presence of the dioxidotetrahydrothiophenyl and fluorobenzamide groups, which confer specific chemical and biological properties. These groups may enhance the compound’s stability, reactivity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H23FN2O3S

Molecular Weight

390.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-4-fluorobenzamide

InChI

InChI=1S/C20H23FN2O3S/c1-22(2)18-9-3-15(4-10-18)13-23(19-11-12-27(25,26)14-19)20(24)16-5-7-17(21)8-6-16/h3-10,19H,11-14H2,1-2H3

InChI Key

HHJBEVUBWVSPGE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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